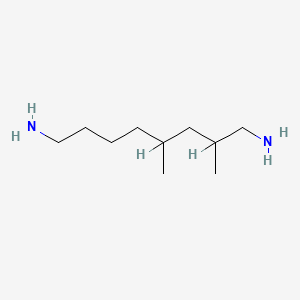
3-(cyclohex-1-en-1-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(cyclohex-1-en-1-yl)aniline is an organic compound that features a cyclohexene ring attached to an aniline group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(cyclohex-1-en-1-yl)aniline can be synthesized through several methods. One common approach involves the reaction of cyclohexene with aniline in the presence of a catalyst. The reaction typically requires specific conditions such as elevated temperatures and the use of solvents to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(cyclohex-1-en-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can convert the cyclohexene ring into a more oxidized form, such as a ketone or an alcohol.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield cyclohexenone derivatives, while reduction can produce cyclohexylamine derivatives .
Wissenschaftliche Forschungsanwendungen
3-(cyclohex-1-en-1-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs.
Industry: It is utilized in the production of various chemical products, including dyes, polymers, and pharmaceuticals
Wirkmechanismus
The mechanism by which 3-(cyclohex-1-en-1-yl)aniline exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular functions. The exact pathways and targets can vary depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-(cyclohex-1-en-1-yl)aniline include:
Cyclohexylamine: A simpler derivative with a cyclohexane ring instead of cyclohexene.
Aniline: The parent compound without the cyclohexene ring.
Cyclohexenone: A related compound where the aniline group is replaced with a carbonyl group.
Uniqueness
This compound is unique due to the presence of both the cyclohexene ring and the aniline group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with simpler analogs.
Eigenschaften
Molekularformel |
C12H15N |
|---|---|
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
3-(cyclohexen-1-yl)aniline |
InChI |
InChI=1S/C12H15N/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h4-5,7-9H,1-3,6,13H2 |
InChI-Schlüssel |
JBNMSYCLKLNRAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=CC1)C2=CC(=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(piperidin-3-yl)methyl]-1,3-benzothiazole](/img/structure/B8751607.png)


![7-Fluoro-4-methoxy-benzo[b]-thiophene-2-carboxylic acid, methyl ester](/img/structure/B8751639.png)




![3,4-diphenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one](/img/structure/B8751665.png)

![3-[(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]benzoic acid](/img/structure/B8751675.png)


